2-Methoxy-3-nitro-9-phenoxyacridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89974-83-4 |
|---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-methoxy-3-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H14N2O4/c1-25-19-11-15-17(12-18(19)22(23)24)21-16-10-6-5-9-14(16)20(15)26-13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
CGCQFJUSLCGLQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])OC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 3 Nitro 9 Phenoxyacridine
Synthetic Routes to the Acridine (B1665455) Core and Precursors
The synthesis of the acridine scaffold, a tricyclic aromatic heterocycle, is a foundational step. The assembly of this core typically begins with the construction of N-arylanthranilic acid precursors, which are subsequently cyclized.
Ullmann Condensation Approaches to N-Arylanthranilic Acids
A cornerstone in the synthesis of the acridine precursor, N-arylanthranilic acid, is the Ullmann condensation. wikipedia.orgnih.gov This reaction facilitates the formation of a C-N bond, coupling an aryl halide with an aniline (B41778) derivative. wikipedia.org Specifically, to construct the necessary backbone for 2-Methoxy-3-nitro-9-phenoxyacridine, a suitably substituted o-chlorobenzoic acid is condensed with a substituted aniline. pharmaguideline.comcore.ac.uk
The reaction is promoted by a copper catalyst, which can be in the form of copper metal or various copper salts. wikipedia.orgnih.gov Traditional Ullmann reactions often demand high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org However, modern advancements have introduced soluble copper catalysts and the use of microwave irradiation, which can significantly reduce reaction times. researchgate.net
For instance, the synthesis of a precursor like 2-(p-tolylamino)benzoic acid involves refluxing o-chlorobenzoic acid with p-toluidine (B81030) in DMF in the presence of sodium acetate (B1210297) and copper powder. core.ac.uk To achieve the specific substitution pattern of the target molecule, one would start with appropriately pre-functionalized reactants, such as condensing 2-chlorobenzoic acid with an aniline carrying the methoxy (B1213986) and nitro groups, or vice-versa. A chemo- and regioselective copper-catalyzed cross-coupling has been developed for the effective amination of 2-chlorobenzoic acids with various aniline derivatives, a method that notably does not require the protection of the acid group. nih.gov
Table 1: Key Features of Ullmann Condensation for N-Arylanthranilic Acid Synthesis
| Feature | Description |
| Reactants | o-chlorobenzoic acid derivative and an aniline derivative. |
| Catalyst | Typically copper-based (e.g., Cu powder, Cu₂O, CuI). wikipedia.orgcore.ac.uknih.gov |
| Solvents | High-boiling polar solvents such as DMF or nitrobenzene. wikipedia.org |
| Conditions | Often requires high temperatures (160-270°C); microwave irradiation can be used to accelerate the reaction. core.ac.ukresearchgate.net |
| Product | N-arylanthranilic acid, the direct precursor for acridone (B373769) formation. scribd.com |
Cyclization Reactions for Acridine Ring Formation
Once the N-arylanthranilic acid precursor is obtained, the next critical step is the intramolecular cyclization to form the tricyclic acridine ring system. A common and effective method involves treating the N-arylanthranilic acid with a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃). pharmaguideline.comcore.ac.ukorgsyn.orgresearchgate.net
This process typically yields a 9-chloroacridine (B74977) derivative directly from the N-arylanthranilic acid. The reaction proceeds through an intermediate acridone, which is then converted to the 9-chloroacridine. orgsyn.org For example, heating 2-(p-tolylamino)benzoic acid with phosphorus oxychloride yields 2-methyl-9-chloroacridine. core.ac.uk This 9-chloroacridine is a vital intermediate, as the chlorine atom at the 9-position is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. pharmaguideline.com
Alternative cyclization strategies include the Bernthsen acridine synthesis, which involves heating a diarylamine with a carboxylic acid in the presence of zinc chloride. wikipedia.orgptfarm.pl While this method can directly produce 9-substituted acridines, it often requires harsh conditions, such as temperatures between 200-270°C for extended periods. wikipedia.org
Strategies for Introduction of Methoxy, Nitro, and Phenoxy Substituents
The specific chemical personality of this compound is defined by its substituents. Their introduction requires a carefully planned synthetic sequence, either by building them into the initial precursors or by adding them to the formed acridine core.
Preparation of 2-Methoxy-9-chloroacridine Intermediates
To synthesize the target compound, a key intermediate, 2-methoxy-9-chloroacridine, must be prepared. This is achieved by applying the Ullmann condensation and subsequent cyclization to specifically chosen starting materials. The synthesis begins with the condensation of an o-chlorobenzoic acid with a methoxy-substituted aniline (p-anisidine) or the condensation of a methoxy-substituted o-chlorobenzoic acid with aniline. core.ac.ukjocpr.com
Following the Ullmann coupling to form the N-(methoxyphenyl)anthranilic acid, cyclization is carried out. The resulting 2-methoxy-9-acridone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the crucial 2-methoxy-9-chloroacridine intermediate. core.ac.ukacs.orgacs.org The presence of the methoxy group on the acridine ring is confirmed through various spectroscopic methods. acs.orgacs.org
Nucleophilic Substitution at the 9-Position with Phenol (B47542)
The phenoxy group is introduced onto the acridine scaffold via a nucleophilic aromatic substitution reaction. The 9-position of the acridine ring is electron-deficient and therefore highly activated towards nucleophilic attack, especially when a good leaving group like chlorine is present. pharmaguideline.com
The reaction involves treating the 2-methoxy-9-chloroacridine intermediate with phenol. acs.orgacs.orgnih.gov This substitution is often carried out in a suitable solvent, and in some procedures, the 9-chloroacridine is first converted to a more reactive 9-phenoxyacridine (B3049667) intermediate by treatment with phenol in DMSO before reacting with other nucleophiles. nih.gov The successful formation of the 9-phenoxyacridine ether linkage is a critical step in assembling the final molecule. nih.gov
Table 2: Nucleophilic Substitution with Phenol
| Feature | Description |
| Substrate | 2-Methoxy-9-chloroacridine. |
| Nucleophile | Phenol (Ar-OH). nih.gov |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr). |
| Key Transformation | Replacement of the chlorine atom at the 9-position with a phenoxy group. |
| Product | 2-Methoxy-9-phenoxyacridine (B12924701). |
Incorporation of Nitro Groups via Directed Nitration or Pre-functionalized Starting Materials
The final functionalization step is the introduction of the nitro (NO₂) group at the 3-position of the acridine ring. This can be accomplished through two primary strategies: direct nitration of the assembled ring system or by using starting materials that already contain the nitro group.
Directed Nitration: This approach involves the electrophilic nitration of the 2-methoxy-9-phenoxyacridine intermediate. The methoxy group at the 2-position is an activating, ortho-para directing group. Therefore, nitration is expected to direct the incoming nitro group to either the 1- or 3-position. thieme-connect.com Careful control of reaction conditions (e.g., choice of nitrating agent, temperature) would be necessary to achieve regioselectivity for the desired 3-nitro isomer. Direct nitration of the parent acridine ring typically yields a mixture of isomers, primarily the 2-nitro and 4-nitro products. thieme-connect.com
Pre-functionalized Starting Materials: A more controlled and often preferred method is to build the nitro group into the molecular framework from the outset. This involves using a nitro-substituted reactant in the initial Ullmann condensation. For example, the synthesis could begin with the condensation of 2-chlorobenzoic acid and 4-methoxy-2-nitroaniline, or alternatively, 2-chloro-5-nitrobenzoic acid and 4-methoxyaniline. This ensures the nitro group is positioned correctly on one of the benzene (B151609) rings of the N-arylanthranilic acid precursor, which then carries through the cyclization and subsequent substitution steps to yield the final this compound. This approach avoids potential issues with regioselectivity and harsh conditions associated with direct nitration of the complex heterocyclic system. louisville.edu
Derivatization and Analog Synthesis from this compound
The core structure of this compound offers multiple sites for chemical modification. The phenoxy group at the 9-position, the methoxy group at the 2-position, and the nitro group at the 3-position can all be altered to produce a library of related compounds. The typical synthetic strategy involves the preparation of a reactive intermediate, 2-methoxy-3-nitro-9-chloroacridine, followed by nucleophilic substitution to introduce the phenoxy moiety and subsequent modifications.
The phenoxy group at the C9 position is a versatile handle for introducing structural diversity. Since 9-phenoxyacridines are excellent precursors for 9-substituted acridines, analogs can be readily synthesized by reacting the corresponding 9-chloroacridine intermediate with a variety of substituted phenols. iucr.orgnih.gov This reaction is a nucleophilic aromatic substitution where the phenol, activated by a base, displaces the chlorine atom at the 9-position of the acridine ring.
For instance, the synthesis of various 9-phenoxyacridine derivatives has been accomplished by reacting 9-chloroacridine with appropriately substituted phenols. nih.govnih.gov This methodology allows for the introduction of a wide range of functional groups onto the phenoxy ring, thereby modulating the electronic and steric properties of the molecule. The use of substituted phenols (e.g., with formyl or acetyl groups) has been demonstrated in the synthesis of related 9-phenoxyacridine derivatives. nih.gov
Table 1: Synthesis of 9-Phenoxyacridine Analogs via Nucleophilic Substitution
| Reagent 1 | Reagent 2 (Substituted Phenol) | Resulting Modification on Phenoxy Moiety |
| 2-Methoxy-3-nitro-9-chloroacridine | 4-Hydroxybenzaldehyde | 4-formylphenoxy group |
| 2-Methoxy-3-nitro-9-chloroacridine | 4-Methoxyphenol | 4-methoxyphenoxy group |
| 2-Methoxy-3-nitro-9-chloroacridine | 4-Nitrophenol | 4-nitrophenoxy group |
| 2-Methoxy-3-nitro-9-chloroacridine | 4-Aminophenol | 4-aminophenoxy group |
This table represents potential modifications based on established synthetic methods for 9-phenoxyacridines.
Furthermore, the phenoxy group can serve as a leaving group itself, being displaced by other nucleophiles. The reaction of 9-phenoxyacridines with amines, for example, is a common method to synthesize 9-aminoacridine (B1665356) derivatives. nih.gov This reactivity underscores the role of the 9-phenoxyacridine as a stable yet reactive intermediate for further functionalization. iucr.orgnih.gov
The methoxy group at the C2 position is an electron-donating group that influences the electronic properties of the acridine core. wikipedia.org While less commonly targeted for modification compared to the C9 position, the methoxy group can undergo specific chemical transformations. The most common alteration for an aryl methoxy ether is cleavage to the corresponding phenol. This is typically achieved under strong acidic conditions (e.g., with HBr or BBr₃) or via nucleophilic demethylation. The resulting 2-hydroxy-3-nitro-9-phenoxyacridine can then be used as a precursor for further derivatization, such as etherification or esterification, to introduce a different alkoxy or acyloxy group.
The methoxy group is prevalent in many drug molecules, where it can influence binding to biological targets, improve physicochemical properties, and favorably affect metabolic profiles. nih.gov
Table 2: Potential Derivatization of the Methoxy Group
| Starting Material | Reagent | Transformation | Product |
| This compound | HBr or BBr₃ | O-Demethylation | 2-Hydroxy-3-nitro-9-phenoxyacridine |
| 2-Hydroxy-3-nitro-9-phenoxyacridine | Ethyl iodide, K₂CO₃ | Etherification | 2-Ethoxy-3-nitro-9-phenoxyacridine |
| 2-Hydroxy-3-nitro-9-phenoxyacridine | Acetic anhydride, Pyridine | Esterification | 2-Acetoxy-3-nitro-9-phenoxyacridine |
This table illustrates plausible synthetic transformations based on general organic chemistry principles for aryl methoxy ethers.
The nitro group is a strong electron-withdrawing group that significantly impacts the reactivity and biological profile of the acridine molecule. Its transformation is a key strategy for analog synthesis. The most common and synthetically useful transformation of an aromatic nitro group is its reduction to an amine. wikipedia.orgsci-hub.st
This reduction can be achieved using a variety of reagents and conditions, offering good chemoselectivity. sci-hub.st Common methods include catalytic hydrogenation (e.g., using H₂ with Pd/C or PtO₂) or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl). wikipedia.orgresearchgate.net The resulting 2-methoxy-3-amino-9-phenoxyacridine is a versatile intermediate. The newly formed amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a range of Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups.
Table 3: Chemical Transformations of the Nitro Group
| Starting Material | Reagent/Condition | Transformation | Product |
| This compound | SnCl₂, HCl | Reduction | 2-Methoxy-3-amino-9-phenoxyacridine |
| 2-Methoxy-3-amino-9-phenoxyacridine | Acetic Anhydride | Acylation | 3-Acetamido-2-methoxy-9-phenoxyacridine |
| 2-Methoxy-3-amino-9-phenoxyacridine | 1. NaNO₂, HCl2. CuCl | Sandmeyer Reaction | 3-Chloro-2-methoxy-9-phenoxyacridine |
This table shows established chemical pathways for the derivatization of an aromatic nitro group.
Advanced Synthetic Techniques Applied to Acridine Derivatives
To improve efficiency, yield, and environmental footprint, modern synthetic methodologies are increasingly applied to the synthesis of complex heterocyclic systems like acridines.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including acridines. bohrium.comnih.govnsf.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. tandfonline.com This has been demonstrated in the synthesis of various acridine derivatives, where microwave heating facilitates key bond-forming reactions. For example, microwave-assisted methods have been successfully used for the synthesis of functionalized pyrrolines via radical cyclizations, a reaction type that can be analogous to steps in complex heterocycle synthesis. bohrium.comnsf.gov In the context of acridine synthesis, microwave heating has been employed in the reaction of N-(4-bromobutyl)phthalimide with acridine precursors. researchgate.net
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot, multi-component condensation reactions have been developed for the synthesis of the acridine core. researchgate.netrsc.orgrsc.org These methods typically involve the condensation of an aromatic aldehyde, a dimedone or a related 1,3-dicarbonyl compound, and an amine source. rsc.org While a one-pot synthesis for this compound itself is not explicitly detailed, the principles are broadly applicable to the construction of highly substituted acridine frameworks. tandfonline.comtandfonline.com These strategies streamline the synthetic process, making the generation of diverse acridine libraries more feasible. researchgate.net
Molecular and Cellular Mechanistic Investigations of 2 Methoxy 3 Nitro 9 Phenoxyacridine Analogs in Research Models
Interactions with Nucleic Acids (DNA/RNA)
The ability of acridine (B1665455) derivatives to interact with nucleic acids is a cornerstone of their biological activity. These planar aromatic molecules can insert themselves between the base pairs of DNA, a process known as intercalation, which can lead to significant disruptions in DNA replication and transcription.
Acridine-based compounds are well-documented DNA intercalators. nih.gov The planar nature of the acridine ring system allows it to fit into the space created between adjacent base pairs in the DNA double helix. This insertion leads to a distortion of the DNA structure, often resulting in an unwinding of the helix and an increase in its length. This physical disruption can interfere with the binding of proteins that are essential for DNA replication and transcription, ultimately leading to cellular dysfunction and, in some cases, cell death. The specific substituents on the acridine ring can significantly influence the affinity and mode of intercalation.
For instance, amsacrine (B1665488), a 9-anilinoacridine (B1211779) derivative, is a known DNA intercalator that has been studied for its anticancer properties. nih.gov Research suggests that beyond simple intercalation, amsacrine may also participate in electron transfer reactions within the DNA helix, potentially acting as an electron donor. nih.gov Another example is the acridine derivative DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), which is thought to act as an electron acceptor. nih.gov These electron transfer capabilities could contribute to the oxidative stress observed in cells treated with these compounds, adding another layer to their mechanism of action.
The strength and stoichiometry of the binding between acridine derivatives and DNA are critical parameters that determine their biological efficacy. Studies on nitracrine (B1678954), a 1-nitro-9-aminoacridine (B1201617) derivative, have provided insights into these aspects. Research has shown that in the presence of sulfhydryl compounds like dithiothreitol (B142953) (DTT), nitracrine can form irreversible complexes with DNA. nih.gov
Using radiolabeled nitracrine, it was determined that up to 50 molecules of the drug could irreversibly bind per 10,000 nucleotides of calf thymus DNA in the presence of DTT. nih.gov This covalent binding significantly impacts the template activity of the DNA, as demonstrated by a decrease in RNA synthesis in in-vitro systems. nih.gov The stoichiometry of binding was found to be dependent on the specific sulfhydryl compound used, with different results observed with mercaptoethanol. nih.gov
More recent studies on novel 3,9-disubstituted acridines have employed spectroscopic techniques such as UV-Vis and circular dichroism to determine their binding constants with DNA. mdpi.com The calculated binding constants for these derivatives were in the range of 2.81–9.03 × 10⁴ M⁻¹, indicating a strong interaction with the DNA molecule. mdpi.com
While the primary focus of acridine research has been on DNA interactions, some studies have explored their effects on RNA. The intercalation of acridine derivatives into RNA structures can disrupt their function, which is particularly relevant for processes like protein translation.
The formation of irreversible complexes between nitracrine and DNA has been shown to decrease the template activity for RNA synthesis. nih.gov This indicates that the modification of the DNA template by the acridine derivative directly inhibits the process of transcription, thereby affecting RNA production.
Enzyme Modulation and Inhibition Studies
The biological effects of 2-Methoxy-3-nitro-9-phenoxyacridine analogs extend beyond simple nucleic acid intercalation to the modulation of key cellular enzymes.
Topoisomerases are crucial enzymes that manage the topological states of DNA, playing vital roles in replication, transcription, and chromosome segregation. nih.gov They are classified into two main types: topoisomerase I, which creates single-strand breaks in DNA, and topoisomerase II, which introduces double-strand breaks. mdpi.com Because cancer cells often have higher levels of topoisomerases to support their rapid proliferation, these enzymes are significant targets for anticancer drugs. nih.govmdpi.com
Acridine derivatives have been extensively studied as topoisomerase inhibitors. Amsacrine was one of the first anticancer agents identified to act by poisoning topoisomerase II. mdpi.com This "poisoning" involves the stabilization of the transient enzyme-DNA complex, leading to the accumulation of DNA strand breaks and ultimately triggering cell death pathways. nih.govnih.gov
Recent research on novel 3,9-disubstituted acridines has demonstrated their ability to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com Electrophoretic assays, including relaxation and unwinding assays for topoisomerase I and decatenation assays for topoisomerase IIα, confirmed the inhibitory activity of these compounds. mdpi.com The dual inhibition of both types of topoisomerases is considered a therapeutic advantage over single-target inhibitors. mdpi.com
Furthermore, studies on other classes of compounds, such as ciprofloxacin (B1669076) derivatives, have highlighted the potential of dual topoisomerase I/II inhibitors to induce both apoptosis and necro-apoptosis in cancer cells. mdpi.com This suggests that targeting both enzymes can activate multiple cell death pathways, potentially overcoming resistance mechanisms.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease to increase the availability of acetylcholine in the brain. nih.govnih.gov
The acridine scaffold has also been explored for its potential to inhibit cholinesterases. Tacrine, a tetrahydroacridine derivative, was one of the early drugs used for Alzheimer's disease due to its potent inhibition of both AChE and BChE. nih.gov Although its use was limited by side effects, it demonstrated the potential of the acridine structure in this therapeutic area. nih.gov
More recent research has focused on developing selective cholinesterase inhibitors. For example, a series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated for their inhibitory activity against AChE and BChE. epa.gov Among the synthesized compounds, an amino derivative, a methylamino derivative, and a butyl nitro derivative were identified as selective AChE inhibitors when compared to the standard drug donepezil. epa.gov
Similarly, a study on khellactone (B107364) coumarin (B35378) derivatives isolated from Peucedanum japonicum identified compounds with selective inhibitory activity. nih.gov One compound, 3′-angeloyl-4′-(2-methylbutyryl)khellactone, was found to be the most potent AChE inhibitor, while another was a potent and selective inhibitor of BChE. nih.gov These findings underscore the potential for developing acridine-based and other heterocyclic compounds as specific modulators of cholinesterase activity.
Interactive Data Table of Compound Inhibition
| Compound Name | Target Enzyme | IC₅₀ (µM) |
| 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) | Acetylcholinesterase (AChE) | 9.28 |
| 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone (PJ15) | Acetylcholinesterase (AChE) | 10.0 |
| Compound 3 (from Reynoutria japonica) | Topoisomerase I | 4 |
| Camptothecin | Topoisomerase I | 18 |
| Compound 3 (from Reynoutria japonica) | Topoisomerase II | 0.54 |
| Compound 4 (from Reynoutria japonica) | Topoisomerase II | 14 |
| Compound 5 (from Reynoutria japonica) | Topoisomerase II | 15 |
| Compound 6 (from Reynoutria japonica) | Topoisomerase II | 0.77 |
| Compound 7 (from Reynoutria japonica) | Topoisomerase II | 3 |
| Etoposide | Topoisomerase II | 44 |
Interaction with Other Biologically Relevant Enzymes
While direct enzymatic interaction studies on this compound are not extensively documented, the biological activities of its structural analogs and compounds with similar functional groups suggest potential interactions with various enzymes. The nitroaromatic and acridine moieties are known to be biologically active and can modulate the function of key cellular enzymes.
For instance, the anticancer drug 9-nitrocamptothecin, which shares the nitro functional group, is a known inhibitor of topoisomerase I, a crucial enzyme in DNA replication and repair. nih.gov This inhibition leads to DNA damage and subsequently triggers apoptotic cell death in cancer cells. nih.gov Furthermore, other nitro-containing compounds have been reported to inhibit enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The biological activity of these compounds is often attributed to the electronic properties of the nitro group, which can facilitate binding to the active sites of these enzymes. nih.gov Phenylpropanamide androgen antagonists, another class of nitro-substituted compounds, function by inhibiting the binding of dihydrotestosterone (B1667394) in the cell nucleus, thereby impeding prostate cell proliferation. mdpi.com
Given these precedents, it is plausible that this compound and its analogs could interact with a range of biologically relevant enzymes, including topoisomerases and protein kinases, which are often dysregulated in disease states. However, specific enzymatic assays are required to confirm these potential interactions and elucidate their significance.
Intracellular Biological Pathway Modulation in In Vitro Cellular Models
The substitution pattern of this compound suggests that it and its analogs could modulate various intracellular signaling pathways, leading to distinct cellular outcomes. Research on structurally related compounds has provided insights into their potential effects on cell proliferation, apoptosis, and cell cycle progression.
Analogs of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. For example, 1-nitro-9-aminoacridine derivatives have shown considerable efficacy against ascitic Ehrlich carcinoma and Walker carcinosarcoma 256. nih.gov Another analog, 9-phenyl acridine, has been found to be more sensitive to human cancer cell lines, such as A375 (melanoma) and HeLa (cervical cancer), than to normal human lymphocytes. nih.govresearchgate.net
Studies on other nitro-substituted compounds, such as hydroxynaphthanilides, have revealed that the position of the nitro group can significantly impact antiproliferative potency. mdpi.comnih.gov This suggests that the specific substitution pattern in this compound is likely a key determinant of its biological activity. The antiproliferative effects of these compounds are often attributed to their ability to induce cell death pathways and perturb the cell cycle.
Table 1: Antiproliferative Activity of this compound Analogs
| Compound/Analog | Cell Line(s) | Observed Effect | Reference(s) |
| 1-Nitro-9-aminoacridine derivatives | Ehrlich carcinoma, Walker carcinosarcoma 256 | Significant antitumor activity | nih.gov |
| 9-Phenyl acridine | A375, HeLa | Higher sensitivity in cancer cells vs. normal cells | nih.govresearchgate.net |
| Nitro-substituted hydroxynaphthanilides | THP-1, MCF-7 | Potent antiproliferative activity | mdpi.comnih.gov |
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Analogs of this compound have been shown to trigger apoptosis through various intracellular pathways. For instance, 9-phenyl acridine induces apoptosis in A375 cells via a mitochondria-mediated caspase-dependent pathway. nih.govresearchgate.net This process is characterized by the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3. nih.govresearchgate.net
In a different yet related mechanism, the nitro-containing compound 9-nitrocamptothecin has been found to induce apoptosis in DU145 human prostate carcinoma cells by activating the CD95/CD95L death receptor system. nih.gov This leads to the activation of initiator caspase-8 and executioner caspases-3 and -7. nih.gov These findings suggest that this compound and its analogs may have the capacity to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or potentially both.
In addition to inducing apoptosis, many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Analogs of this compound have been observed to cause cell cycle arrest at different phases. Treatment of A375 cells with 9-phenyl acridine resulted in a blockage of cell cycle progression at the G2/M phase. nih.govresearchgate.netnih.gov
In contrast, certain nitro-substituted hydroxynaphthanilides have been shown to induce an accumulation of cells in the G1 phase of the cell cycle. mdpi.comnih.gov This G1 arrest was associated with a downregulation of cyclin E1 protein levels. mdpi.com The ability of these analogs to perturb the cell cycle at different checkpoints highlights the diverse mechanisms through which they can inhibit cancer cell proliferation.
Table 2: Effects of this compound Analogs on Cell Cycle Progression
| Compound/Analog | Cell Line | Effect on Cell Cycle | Reference(s) |
| 9-Phenyl acridine | A375 | Arrest at G2/M phase | nih.govresearchgate.netnih.gov |
| Nitro-substituted hydroxynaphthanilides | THP-1, MCF-7 | Accumulation in G1 phase | mdpi.comnih.gov |
Mitochondria play a central role in both cellular energy metabolism and the regulation of apoptosis. The functional integrity of mitochondria is therefore a critical factor in cell survival. Research on analogs of this compound has indicated that these compounds can impact mitochondrial function. Treatment with 9-phenyl acridine has been shown to lead to a decrease in the mitochondrial membrane potential in A375 cells. nih.govresearchgate.net
Furthermore, studies using nitric oxide (NO) donors, which are related to the nitro functional group, have demonstrated a reduction in the activity of complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain. nih.gov This inhibition of a key enzyme in the electron transport chain can lead to mitochondrial dysfunction and the induction of apoptosis. nih.gov These findings suggest that the nitro moiety of this compound could play a role in mediating its effects on mitochondrial function and energy metabolism.
The biological effects of this compound and its analogs are ultimately orchestrated by changes in gene expression. Studies on related compounds have begun to elucidate these genetic and epigenetic modifications. For example, the pro-apoptotic effects of 9-phenyl acridine are associated with the upregulation of the Bax gene, which encodes a key protein in the mitochondrial apoptotic pathway. nih.govresearchgate.net
In a more detailed analysis, the treatment of DU145 cells with 9-nitrocamptothecin was found to be associated with the de novo expression of CD95 and its ligand, CD95L, as well as a downregulation of the anti-apoptotic protein c-FLIP(short). nih.gov These changes in gene expression effectively switch the cell from a non-apoptotic to a pro-apoptotic state. nih.gov Future research involving transcriptomic and proteomic analyses of cells treated with this compound will be crucial for a comprehensive understanding of its molecular mechanisms of action.
Interaction with Membrane Transporters (e.g., P-glycoprotein) and Multi-Drug Resistance Mechanisms
No research is available on the interaction of this compound with P-glycoprotein or other membrane transporters. There are no studies investigating its potential role in circumventing or contributing to multi-drug resistance in cancer cells or other biological systems.
Theoretical and Computational Investigations
There is no evidence of any theoretical or computational studies having been conducted on this compound.
Molecular Docking Simulations for Ligand-Target Interactions
No molecular docking simulations have been published that explore the binding of this compound to any biological target.
Quantum Chemical Calculations and Electronic Properties
There are no available studies detailing the quantum chemical calculations or the electronic properties of this compound.
Molecular Dynamics Simulations of Biomolecular Complexes
No molecular dynamics simulations of this compound in complex with any biomolecules have been reported in the scientific literature.
Structure Activity Relationship Sar Studies of Substituted Acridine Scaffolds
Impact of Methoxy (B1213986) Group Position and Presence on Biological Activities
The methoxy group, though small, can significantly modulate the physicochemical and biological properties of the acridine (B1665455) scaffold. Its position on the acridine ring is a critical determinant of activity, influencing everything from metabolic stability to target binding affinity.
The presence of a methoxy group is a common feature in many biologically active acridines and related heterocyclic systems. researchgate.net In some acridine derivatives, the inclusion of a methoxy group at the C2 position has been associated with enhanced anticancer activity. researchgate.net Studies on related heterocyclic compounds have shown that the position of the methoxy group can influence antimicrobial and cytotoxic activity. uni.lunih.gov For instance, in a series of 9-anilinoacridines, which are structurally related to the phenoxyacridines, the presence and position of a methoxy group on the anilino ring were found to be crucial for their antitumor effects.
Research into methoxy-substituted nitrobenzaldehydes revealed that a methoxy group positioned meta to the nitro group can yield high radiochemical yields in nucleophilic substitution reactions, a process relevant to the synthesis of such complex molecules. researchgate.net In one study, 2-chloro-6-methoxy-acridin-9-yl derivatives were synthesized and evaluated for their anti-cancer efficacy, highlighting the exploration of different positional isomers. uni.lu The methoxy substituent is prevalent in many natural product-derived drugs and has been shown to favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. researchgate.net
The specific placement at the C2 position in the target molecule, adjacent to the electron-withdrawing nitro group at C3, can create a unique electronic environment that may enhance binding to biological targets. The methoxy group is largely coplanar with the acridine ring system, which can influence intermolecular interactions within a crystal lattice and potentially at a biological target site. nih.gov
Influence of Nitro Group Introduction and Position on Molecular Interactions and Cellular Effects
The introduction of a nitro group (NO₂) onto the acridine scaffold is a significant modification that profoundly impacts the molecule's electronic properties and biological activity. The nitro group is a potent electron-withdrawing group, which can activate the aromatic system for certain reactions and influence intermolecular interactions. nih.govnih.gov
The biological activity of nitro-containing compounds often stems from their ability to undergo metabolic reduction within cells. This process can generate reactive intermediates, such as nitroso and superoxide (B77818) species, which are toxic to cells and can cause damage to macromolecules like DNA, ultimately leading to cell death. nih.gov This mechanism is a key consideration for the cellular effects of nitroaromatic compounds.
In studies of other heterocyclic systems, the presence of a nitro group has been shown to be essential for certain biological activities. For instance, some nitro-containing molecules are used as antibiotics and antineoplastic agents. nih.gov The electron-withdrawing nature of the nitro group can increase the acidity of nearby protons and make the molecule more susceptible to nucleophilic attack, which can be a factor in both its synthesis and its mechanism of action. nih.gov
Role of the Phenoxy Moiety and its Structural Variations
In terms of biological activity, 9-phenoxyacridine (B3049667) derivatives have been evaluated for various therapeutic properties. Studies have shown that they possess moderate cytotoxicity against certain cancer cell lines and can exhibit anti-inflammatory effects. nih.govnih.gov For example, specific 9-phenoxyacridine derivatives have been shown to inhibit the degranulation of mast cells and the production of tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov
Correlation between Acridine Planarity and Biomacromolecular Interaction
A fundamental characteristic of the acridine scaffold is its planarity. This flat, aromatic structure is a key determinant of its primary mechanism of anticancer activity: intercalation into DNA. nih.gov The planar tricycle ring system allows the molecule to slip between the base pairs of the DNA double helix, leading to a variety of cellular consequences.
This intercalation process physically distorts the DNA structure, causing it to unwind and lengthen. Such structural perturbations interfere with critical cellular processes that rely on the DNA template, including DNA replication and transcription. researchgate.net By disrupting these functions, acridine derivatives can effectively halt cell proliferation and induce cell death, which is the basis of their use as cytotoxic agents. researchgate.net
The stability of the DNA-acridine complex is influenced by the specific substituents on the acridine ring, but the ability to intercalate is fundamentally governed by the planarity of the core structure. The interaction is not merely passive; it can also affect the function of enzymes that interact with DNA, such as topoisomerases. Many acridine derivatives are known inhibitors of topoisomerase I or II, enzymes that are essential for managing DNA topology during replication and transcription.
Significance of Linker Lengths and Side Chain Modifications on Molecular Activity
While 2-Methoxy-3-nitro-9-phenoxyacridine itself does not have a linker or extended side chain, the principles derived from studying other acridine derivatives are highly relevant for understanding how modifications at the 9-position can influence activity. In many biologically active acridines, a side chain or linker is attached at the 9-position to connect another functional group, and the length and nature of this linker are critical.
Studies on acridine-linked aniline (B41778) mustards, for example, have shown that the length of the alkyl chain linking the acridine intercalator to the alkylating mustard moiety has a profound effect on biological activity. nih.gov In these studies, a linker with a four-carbon chain (C4) was found to be optimal for both DNA cross-linking ability and in vivo antitumor activity. nih.gov This suggests that the linker's length is crucial for correctly positioning the reactive part of the molecule within the DNA environment after the acridine core has intercalated.
Similarly, in a series of 10-N-substituted acridinones developed as antimalarial agents, varying the length of the alkyl side chain (from two to eight carbons) attached at the N10 position influenced their activity. nih.gov For other classes of compounds, such as purine (B94841) conjugates, the length of the linker has also been found to be crucial for cytotoxic activity. These findings underscore the principle that even when the core pharmacophore (the acridine ring) remains the same, modifications to side chains and linkers can fine-tune the biological activity by affecting solubility, membrane permeability, and the precise orientation and interaction with the target macromolecule.
Data Tables
Table 1: Anti-inflammatory Activity of Selected 9-Phenoxyacridine Derivatives
| Compound | Inhibition of Mast Cell Degranulation (IC₅₀, µM) | Inhibition of TNF-α Production in N9 Cells |
| 4 | 16-21 | - |
| 10 | 16-21 | - |
| 11 | 16-21 | - |
| 2 | - | Potent Inhibitor |
| 12 | - | Potent Inhibitor |
| Mepacrine (Ref.) | > 16-21 | - |
| Data sourced from a study on the anti-inflammatory effects of 9-anilinoacridine (B1211779) and 9-phenoxyacridine derivatives. nih.gov |
Table 2: Cytotoxicity of Selected Acridine Derivatives
| Compound | Cell Line | Cytotoxicity (GI₅₀, µM) |
| (E)-12 | NCI 60-cell panel (mean) | 58.0 |
| Berberine (B55584) Derivative 3 | HL-60 | 0.7 |
| Berberine (Parent) | HL-60 | > 20 |
| Data for (E)-12 from an anti-inflammatory study nih.gov and for berberine derivatives from an anticancer study. |
Analytical and Characterization Methodologies for 2 Methoxy 3 Nitro 9 Phenoxyacridine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-Methoxy-3-nitro-9-phenoxyacridine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H-NMR: In the proton NMR spectrum of this compound, specific chemical shifts are expected to correspond to the different types of protons in the molecule. The aromatic protons on the acridine (B1665455) and phenoxy rings would typically appear in the downfield region (approximately 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents. The methoxy (B1213986) group protons would be observed as a sharp singlet in the upfield region (around 3.8-4.2 ppm). The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns (splitting of signals) would provide information about adjacent protons.
¹³C-NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the aromatic rings would resonate in the downfield region (typically 100-160 ppm). The carbon of the methoxy group would appear at a higher field (around 55-65 ppm). The presence of the electron-withdrawing nitro group and the electron-donating methoxy group would influence the chemical shifts of the carbons on the acridine ring.
Mass Spectrometry (MS/EIMS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. The predicted monoisotopic mass for the molecular formula C₂₀H₁₄N₂O₄ is 346.09537 Da. uni.luuni.luuni.lu Electron Ionization Mass Spectrometry (EIMS) would typically show a prominent molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of fragments such as the phenoxy group, methoxy group, or nitro group.
Predicted Mass Spectrometry Data for C₂₀H₁₄N₂O₄
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 347.10265 |
| [M+Na]⁺ | 369.08459 |
| [M-H]⁻ | 345.08809 |
| [M]⁺ | 346.09482 |
| [M]⁻ | 346.09592 |
Data is predicted for isomers with the same molecular formula. uni.luuni.luuni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum would be expected to show characteristic absorption bands. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching of the methoxy group and the phenoxy ether linkage would appear in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations would be observed around 1600-1450 cm⁻¹, and aromatic C-H stretching would be seen above 3000 cm⁻¹.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the acridine core in this compound is expected to result in strong absorption bands in the UV and possibly the visible region of the electromagnetic spectrum. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the aromatic rings. The presence of the nitro and methoxy groups would likely cause a shift in the absorption bands compared to the unsubstituted 9-phenoxyacridine (B3049667).
Crystallographic Analysis
Crystallographic techniques are employed to determine the precise three-dimensional arrangement of atoms in the solid state.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for establishing the solid-state structure of a molecule. While specific crystallographic data for this compound is not available, analysis of the closely related precursor, 2-Methoxy-9-phenoxyacridine (B12924701), provides valuable structural insights. nih.gov
In a study of 2-Methoxy-9-phenoxyacridine, light-brown crystals suitable for X-ray investigation were grown from an absolute ethanol (B145695) solution. nih.gov The analysis revealed that the molecule crystallizes in the orthorhombic space group Pbca. nih.gov The methoxy group was found to be nearly coplanar with the acridine ring system, while the phenoxy group is oriented nearly perpendicular to it. nih.gov The crystal structure is characterized by the formation of inversion dimers through C—H···N and π–π interactions. nih.gov
Crystallographic Data for 2-Methoxy-9-phenoxyacridine
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅NO₂ |
| Molecular Weight | 301.33 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.3042 (2) |
| b (Å) | 15.5101 (4) |
| c (Å) | 24.0192 (6) |
| V (ų) | 3093.65 (13) |
| Z | 8 |
| Temperature (K) | 295 |
This data is for the related compound 2-Methoxy-9-phenoxyacridine. nih.gov
Analysis of Intermolecular Interactions (e.g., C-H···N, π–π stacking)
In the solid state, the spatial arrangement of this compound molecules is stabilized by a network of weak intermolecular forces. Detailed crystallographic studies, typically using X-ray diffraction, are employed to elucidate these interactions. While specific data for the nitro-substituted title compound is not available, analysis of the closely related compound, 2-Methoxy-9-phenoxyacridine, reveals key interactions that are expected to be present and potentially modulated by the addition of a nitro group. nih.govnih.gov
Molecules in the crystal lattice of 2-Methoxy-9-phenoxyacridine form inversion dimers. These dimers are primarily connected through C–H···N hydrogen bonds and π–π stacking interactions involving the acridine skeletons. nih.govnih.gov The C–H···N interactions are a type of hydrogen bond, while the π–π interactions are attractive forces between the aromatic rings. nih.gov These dimers are further linked by C–H···π interactions. nih.govnih.gov
The methoxy group is observed to be nearly coplanar with the acridine ring system, whereas the phenoxy group is positioned almost perpendicularly to it. nih.govnih.gov The introduction of a nitro group at the 3-position would be expected to significantly influence the electronic distribution of the acridine core, thereby altering the strength and geometry of these intermolecular interactions. The electron-withdrawing nature of the nitro group could enhance π–π stacking interactions and introduce new potential hydrogen bonding sites.
Table 1: Exemplar Intermolecular Interaction Data for a Related Acridine Structure This table is based on data for 2-Methoxy-9-phenoxyacridine and illustrates the types of interactions analyzed.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C–H···N | C15–H15···N10 | 0.93 | 2.65 | 3.498(3) | 151 |
| π–π stacking | Cg1···Cg1 | - | - | 3.451(1) | - |
Cg1 represents the centroid of the central acridine ring. Data sourced from studies on 2-Methoxy-9-phenoxyacridine. nih.gov
Chromatographic Techniques for Purification and Analysis
Chromatography is an indispensable tool in the synthesis and study of organic compounds like this compound, enabling both purification of the product and analysis of reaction progress and purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. youtube.com In the synthesis of acridine derivatives, TLC is routinely used to check for the consumption of starting materials (e.g., a substituted 9-chloroacridine) and the formation of the desired product. youtube.com
A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. youtube.com The plate is then placed in a sealed chamber with a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. youtube.com The resulting spots are visualized, often using a UV lamp, and their retention factor (Rf) values can be calculated to aid in identification. youtube.comyoutube.com For this compound, a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes would likely be used to achieve good separation.
Column Chromatography
For the purification of this compound on a larger scale, column chromatography is the preferred method. nih.gov This technique operates on the same principles as TLC but is used for preparative purposes. A vertical glass column is packed with an adsorbent like silica gel or neutral alumina. nih.gov The crude product is loaded onto the top of the column and is eluted with a solvent or a gradient of solvents.
In the synthesis of the related 2-Methoxy-9-phenoxyacridine, the precursor 2-methoxy-9-chloroacridine is purified using column chromatography with a mixture of chloroform (B151607) and toluene (B28343) over neutral alumina. nih.gov It is expected that a similar protocol, perhaps with adjustments to the solvent system to account for the increased polarity due to the nitro group, would be effective for purifying this compound. The fractions are collected sequentially and analyzed (e.g., by TLC) to isolate the pure compound.
Fluorescence Spectroscopy for Interaction and Probe Studies
The extended aromatic system of the acridine core in this compound confers fluorescent properties, making it a candidate for various applications in fluorescence spectroscopy.
DNA/RNA Binding Assays via Fluorescence Quenching
Acridine derivatives are well-known for their ability to intercalate between the base pairs of DNA. This binding event can be monitored using fluorescence spectroscopy. smolecule.com The intrinsic fluorescence of the acridine compound is often quenched or enhanced upon binding to DNA or RNA. nih.gov
In a typical DNA binding assay, the fluorescence emission spectrum of this compound would be recorded in a buffer solution. Aliquots of a DNA or RNA solution are then titrated into the sample. The binding of the molecule to the nucleic acid, often through intercalation, restricts its molecular motion and places it in the hydrophobic environment between base pairs. This can lead to a significant decrease (quenching) in the fluorescence intensity. nih.gov By plotting the change in fluorescence against the concentration of DNA/RNA, one can determine the binding affinity (binding constant) of the compound. The presence of the electron-withdrawing nitro group can play a significant role in the DNA binding mechanism and the resulting fluorescence signal. nih.gov
Fluorescent Probe Development
The sensitivity of the fluorescence of acridine derivatives to their local environment makes them suitable for development as fluorescent probes. These probes can be designed to detect specific analytes or changes in microenvironments, such as pH or the presence of metal ions.
The development of a fluorescent probe based on this compound could involve modifying the phenoxy group or another part of the molecule with a specific recognition unit. The binding of a target analyte to this recognition unit would trigger a change in the electronic properties of the acridine fluorophore, resulting in a measurable change in fluorescence (an "off-on" or "on-off" signal). The methoxy group, being a strong electron-donating group, can enhance the quantum yield and improve the detection sensitivity of such probes. nih.gov The combination of the electron-donating methoxy group and the electron-withdrawing nitro group on the acridine scaffold provides a push-pull electronic system that can be fine-tuned for developing highly sensitive fluorescent probes.
Advanced Research Perspectives and Future Directions for 2 Methoxy 3 Nitro 9 Phenoxyacridine Analogs
Development as Molecular Probes for Cellular Pathways and Biomolecular Targets
The unique photophysical properties of acridine (B1665455) derivatives make them excellent candidates for the development of molecular probes. Their strong fluorescence, coupled with high biological selectivity and low cytotoxicity, allows for the monitoring of various biochemical and pharmacological processes. nih.gov Analogs of 2-Methoxy-3-nitro-9-phenoxyacridine can be functionalized to selectively target and visualize specific cellular components and biomolecules, thereby providing insights into complex cellular pathways.
One key area of interest is the development of probes that can selectively bind to non-canonical DNA structures, such as G-quadruplexes (G4s). nih.gov These structures are implicated in critical biological processes, including gene expression regulation and telomere maintenance, and are considered promising targets for anticancer therapies. nih.govmdpi.com For instance, studies have shown that certain acridine derivatives can exhibit fluorescence quenching upon binding to specific G4 topologies, suggesting their potential use in distinguishing between different G4 structures. nih.gov
Table 1: Examples of Acridine-Based Molecular Probes and Their Applications
| Acridine Analog | Target | Application |
| Triazole-linked acridines | Human telomeric quadruplex DNA | Selective visualization and potential inhibition of telomerase. nih.gov |
| 9-methoxy luminarine | G-quadruplex DNA | Preliminary assessment of parallel vs. non-parallel G4 topologies. nih.gov |
| Acridine-purine/pyrimidine conjugates | Apurinic sites in DNA | Nuclease enzyme mimics for DNA cleavage at specific sites. nih.gov |
Integration into Multi-Functional Chemical Systems
The versatility of the acridine scaffold allows for its incorporation into multi-functional chemical systems, leading to the development of theranostic agents. These agents combine diagnostic and therapeutic capabilities into a single molecule, enabling simultaneous imaging and treatment. nih.govnih.gov For example, an acridine analog could be conjugated with a targeting moiety, such as an antibody or peptide, to selectively deliver a therapeutic payload to cancer cells while also allowing for real-time monitoring of its biodistribution through fluorescence imaging. nih.gov
Furthermore, acridine derivatives are being explored for their potential in drug delivery systems. Their ability to intercalate into DNA can be harnessed to enhance the efficacy of other anticancer drugs by increasing their cellular uptake and retention. researchgate.netresearchgate.net The development of "twin" theranostic molecules, where a diagnostic and a therapeutic analog have similar biodistribution, is a promising strategy for personalized medicine. nih.gov
Exploration of Novel Molecular Targets
While the primary molecular target of many acridine derivatives is DNA, researchers are actively exploring other potential biological targets. nih.govresearchgate.net This includes enzymes involved in cancer progression, such as topoisomerases and protein kinases, as well as proteins associated with neurodegenerative disorders. researchgate.netresearchgate.net The ability of acridines to interact with a wide range of biomolecules stems from their unique structural and electronic properties. nih.gov
A significant area of research is the targeting of non-canonical DNA and RNA structures beyond the well-studied G-quadruplexes. mdpi.comrsc.orgnih.gov These structures, including i-motifs and triplexes, are increasingly recognized for their roles in various biological processes and diseases. mdpi.comresearchgate.net The development of acridine analogs that can selectively bind to these novel targets could open up new avenues for therapeutic intervention. nih.gov
Computational Approaches for Rational Design and Lead Optimization
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are playing an increasingly crucial role in the rational design and optimization of acridine-based drugs. manchester.ac.uknih.govunair.ac.id These in silico techniques allow researchers to predict the biological activity of novel compounds and understand their binding interactions with target molecules, thereby accelerating the drug discovery process. nih.govunair.ac.id
QSAR studies establish a mathematical relationship between the chemical structure of a molecule and its biological activity, enabling the design of new derivatives with enhanced potency and selectivity. nih.govnih.govresearchgate.net Molecular docking simulations provide insights into the binding modes of acridine analogs within the active sites of their target proteins or nucleic acid structures, guiding the modification of the lead compounds to improve their binding affinity and specificity. nih.govqub.ac.uk
Table 2: Application of Computational Methods in Acridine Analog Development
| Computational Method | Application | Reference |
| QSAR | Predicting the inhibitory activity of quinoline (B57606) and acridine derivatives against various targets. | manchester.ac.uknih.govresearchgate.net |
| Molecular Docking | Investigating the binding interactions of acridine derivatives with DNA and protein targets. | nih.govqub.ac.uk |
| Structure-based design | Rational design of acridine-based ligands with selectivity for specific DNA quadruplexes. | nih.gov |
Emerging Synthetic Strategies for Complex Acridine Architectures
The development of novel and efficient synthetic methods is crucial for generating diverse libraries of acridine analogs for biological screening. researchgate.netwikipedia.orgnih.govnih.gov Traditional methods for acridine synthesis, such as the Bernthsen and Friedlander syntheses, are being supplemented by modern techniques that offer greater flexibility and control over the final molecular architecture. researchgate.net
Recent advancements include the use of innovative catalysts, such as core-shell magnetic nanoparticles, to facilitate environmentally friendly and efficient acridine synthesis. nih.gov Combinatorial chemistry approaches, including split-and-mix synthesis, are being employed to rapidly generate large libraries of acridine derivatives. wikipedia.orgnih.govnih.govstanford.eduimperial.ac.uk Furthermore, novel cyclization strategies, such as the ortho-lithiation–cyclization sequence, provide convenient routes to previously inaccessible acridine structures. researchgate.net Organophotocatalysis is also emerging as a powerful tool for the one-step construction of complex heterocyclic structures like those found in acridine derivatives. nih.gov These emerging synthetic strategies are paving the way for the creation of more complex and functionally diverse acridine-based molecules with tailored properties for specific applications. berkeley.edugoogle.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-3-nitro-9-phenoxyacridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nitration and phenoxylation of acridine precursors. For example, nitration at the 3-position of a methoxy-substituted acridine core can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (50–60°C) to avoid over-nitration . Subsequent phenoxylation at the 9-position typically employs nucleophilic aromatic substitution with phenoxide ions in anhydrous solvents like DMF . Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of nitrating agent) and reaction time (~4–6 hours), as prolonged exposure may lead to decomposition .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals grown from ethanol (m.p. 415–417 K) reveal bond angles and distances, such as O17–C9–C11 (118.88°) and C9–C11–C12 (116.22°), confirming the planar acridine core and nitro/phenoxy substituent orientations . H atoms are positioned geometrically with C–H distances of 0.93 Å (aromatic) and refined using constraints (Uiso(H) = 1.2Ueq(C)) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use NIOSH/MSHA-certified respirators to avoid inhalation of fine particles and wear EN149-compatible gloves to prevent dermal exposure . Conduct reactions in fume hoods due to potential nitro group reactivity. Contaminated glassware should be rinsed with ethanol before washing, as nitroaromatics may adhere to surfaces .
Advanced Research Questions
Q. How can conflicting crystallographic data on substituent orientations be resolved?
- Methodological Answer : Discrepancies in nitro/phenoxy group conformations (e.g., torsion angles vs. DFT predictions) can be addressed via high-resolution SC-XRD (≤0.8 Å resolution) coupled with Hirshfeld surface analysis. For example, comparing O17–C9–C13 (119.33°) with computational models (e.g., Gaussian09) identifies steric clashes or electronic effects influencing packing . Refinement with SHELXL-97 and validation via PLATON ensure data consistency .
Q. What strategies improve the solubility of this compound for biological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO:water gradients) or derivatization (e.g., sulfonation at the 7-position) enhance aqueous solubility. For in vitro testing, pre-dissolve the compound in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) to avoid aggregation . Dynamic light scattering (DLS) monitors particle size stability during dilution .
Q. How does the nitro group’s electronic effect modulate the acridine core’s photophysical properties?
- Methodological Answer : UV-Vis and fluorescence spectroscopy reveal redshifted absorption (λmax ~450 nm in ethanol) due to nitro’s electron-withdrawing effect, which lowers the LUMO energy. Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G*) correlate experimental λmax with frontier orbital transitions . Quenching in polar solvents (e.g., acetonitrile) suggests charge-transfer interactions .
Q. What mechanistic insights explain byproduct formation during synthesis?
- Methodological Answer : Byproducts like 8-nitro isomers arise from incomplete regioselective nitration. LC-MS and ¹H NMR (500 MHz, DMSO-d6) detect minor peaks (e.g., δ 8.2–8.4 ppm for 8-nitro vs. δ 8.5–8.7 ppm for 3-nitro). Optimizing nitration temperature (≤60°C) and using directing groups (e.g., methoxy at C2) suppress isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
